molecular formula C21H21N5O5S2 B2696147 Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate CAS No. 848667-39-0

Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

Cat. No. B2696147
CAS RN: 848667-39-0
M. Wt: 487.55
InChI Key: OSRRIJBYHXZEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.55. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

One notable application of compounds related to Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is in antifungal treatments. Research indicates that derivatives of dimethylpyrimidin, which share a similar structural backbone, exhibit significant antifungal properties against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Synthesis and Transformations for Heterocyclic Compounds

Another area of research involves the synthesis and transformation of related compounds for the development of heterocyclic systems. For instance, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a compound with structural similarities, has been transformed into various heterocyclic carboxylates (Žugelj et al., 2009).

Reactions with Thiosemicarbazides

Compounds with the thieno[2,3-d]pyrimidin structure have been explored for their reactions with thiosemicarbazides, leading to the formation of various carboxylates and thiadiazoles. This kind of chemical exploration broadens the understanding of potential applications in pharmaceutical and chemical synthesis fields (Vas’kevich et al., 2004).

Antioxidant Activity

Certain derivatives of thieno[2,3-d]pyrimidine, which is structurally related to the compound , have been synthesized and evaluated for antioxidant activity. These compounds have shown significant radical scavenging properties, which is crucial in the study of potential therapeutic agents (Kotaiah et al., 2012).

Antibacterial Applications

Similar compounds have been investigated for their antibacterial properties. For instance, derivatives of benzylpyrimidines, sharing a similar pyrimidine core, exhibited significant in vitro activity against various anaerobic organisms, positioning them as potential candidates for antibacterial agents (Roth et al., 1989).

Anticancer Activity

Additionally, pyrazolo[3,4-d]pyrimidin-4-one derivatives, related in structure, have been synthesized and tested for their anticancer activity, particularly against human breast adenocarcinoma cell lines. This research points towards potential therapeutic applications in oncology (Abdellatif et al., 2014).

properties

IUPAC Name

methyl 3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-phenylimino-1,3,4-thiadiazolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c1-11-12(2)32-17-15(11)16(28)23-19(24-17)26-21(18(29)31-4,10-14(27)30-3)33-20(25-26)22-13-8-6-5-7-9-13/h5-9H,10H2,1-4H3,(H,22,25)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRRIJBYHXZEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)N3C(SC(=NC4=CC=CC=C4)N3)(CC(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

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